molecular formula C15H15BrOZn B14880612 3-(3-i-Propoxyphenyl)phenylZinc bromide

3-(3-i-Propoxyphenyl)phenylZinc bromide

Cat. No.: B14880612
M. Wt: 356.6 g/mol
InChI Key: UBWDCBLDRAWLIJ-UHFFFAOYSA-M
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Description

3-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is a solution of 3-(3-iso-propoxyphenyl)phenylzinc bromide in THF, a common solvent in organic chemistry. Organozinc compounds are known for their utility in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 3-(3-iso-propoxyphenyl)phenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF, which acts as both a solvent and a stabilizer for the organozinc compound. The reaction conditions often include low temperatures and an inert atmosphere to prevent oxidation and degradation of the sensitive organozinc species .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. Large-scale production may also involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE in cross-coupling reactions involves the formation of a palladium complex with the organozinc compound. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE is unique due to its specific structure, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the iso-propoxyphenyl group can influence the electronic and steric properties of the compound, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C15H15BrOZn

Molecular Weight

356.6 g/mol

IUPAC Name

bromozinc(1+);1-phenyl-3-propan-2-yloxybenzene

InChI

InChI=1S/C15H15O.BrH.Zn/c1-12(2)16-15-10-6-9-14(11-15)13-7-4-3-5-8-13;;/h3-4,6-12H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

UBWDCBLDRAWLIJ-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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